molecular formula C29H35Cl3N6O3S2 B2483305 Avatrombopag hydrochloride CAS No. 570403-17-7

Avatrombopag hydrochloride

Cat. No. B2483305
CAS RN: 570403-17-7
M. Wt: 686.11
InChI Key: JSHJSCRYBTVFTI-UHFFFAOYSA-N
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Description

Avatrombopag, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It is an orally active, nonpeptide thrombopoietin (TPO) receptor agonist .


Synthesis Analysis

The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .


Molecular Structure Analysis

Avatrombopag is a small molecule that mimics the biological effects of thrombopoietin in vitro and in vivo .


Chemical Reactions Analysis

Avatrombopag induces the proliferation of human thrombopoietin receptor-expressing cells in a concentration-dependent manner, resulting in the phosphorylation of STAT3, STAT5, and MAPK (ERK) .


Physical And Chemical Properties Analysis

Avatrombopag has a molecular weight of 649.65 and a molecular formula of C29H34Cl2N6O3S2 . It is soluble in DMSO .

Scientific Research Applications

Thrombocytopenia Treatment in Chronic Liver Disease

Avatrombopag hydrochloride, an oral thrombopoietin receptor agonist, has been studied for its efficacy in treating thrombocytopenia in patients with chronic liver disease (CLD). Clinical trials have demonstrated its effectiveness in elevating platelet counts, thereby reducing the need for platelet transfusions or rescue procedures during invasive procedures in these patients. It has been shown to significantly increase platelet counts without major adverse effects, offering an important therapeutic option for CLD patients undergoing surgery or other procedures (Terrault et al., 2014), (McCafferty & Lyseng-Williamson, 2018).

Efficacy in Chronic Immune Thrombocytopenia (ITP)

Avatrombopag has been researched for its role in treating chronic immune thrombocytopenia (ITP). Studies have highlighted its ability to increase platelet counts effectively in ITP patients, with a favorable safety profile. It offers a novel treatment option for patients with ITP who have not responded to prior therapies (Jurczak et al., 2018), (Długosz-Danecka et al., 2019).

Pharmacokinetics and Pharmacodynamics

Research on avatrombopag's pharmacokinetics and pharmacodynamics shows that it has a predictable and consistent profile, making it suitable for clinical use in diverse patient populations. Studies have explored its absorption, distribution, metabolism, and excretion, underlining its efficacy and safety in various clinical settings (Nomoto et al., 2018), (Nomoto et al., 2018).

Potential in Other Thrombocytopenic Disorders

Avatrombopag is also under investigation for its potential in treating other thrombocytopenic disorders, such as chemotherapy-induced thrombocytopenia. Its effectiveness in different thrombocytopenic conditions broadens its applicability in clinical medicine (Shirley, 2018).

Drug Interactions and Dosing Adjustments

Studies have assessed avatrombopag in the context of drug interactions, particularly with cytochrome P450 (CYP) 2C9 and CYP3A inhibitors and inducers. These findings are crucial for optimizing dosing regimens and ensuring safe and effective treatment in patients taking multiple medications (Nomoto et al., 2018).

Unique Administration and Safety Aspects

Avatrombopag's oral administration, along with its safety profile, makes it a convenient option for patients, particularly in contrast to other treatments that may have more complex administration requirements or higher risks of adverse effects. It does not require dietary restrictions and has a lower risk of hepatotoxicity, adding to its suitability for long-term use in chronic conditions (Markham, 2021).

Mechanism of Action

Avatrombopag functions by mimicking the effect of thrombopoietin, the primary regulator of platelet production in the body . It increases platelet production by activating the intracellular signaling system, and promotes production of platelets and megakaryocytes from hemopoietic precursor cells .

Safety and Hazards

Avatrombopag is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Avatrombopag has been found to be effective in the treatment of thrombocytopenia in patients with chronic liver disease and immune thrombocytopenia . Future studies could explore its use in newly diagnosed ITP or persistent ITP , and its effectiveness in first-line treatment of severe aplastic anemia . It is also suggested that a lower dose of Avatrombopag could achieve prolonged platelet support and reduce potential thrombotic risk .

properties

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJSCRYBTVFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35Cl3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avatrombopag hydrochloride

Synthesis routes and methods

Procedure details

To a solution of 30 mg of the compound of Example 13 in 1 ml of MeOH, 0.12 ml of 1M NaOH aq. was added at room temperature, and the mixture was stirred for 24 hours. After the solvent was evaporated under reduced pressure, the obtained residue was dissolved in 5 ml of EtOAc, 0.2 ml of 1M HCl was added thereto, and the mixture was stirred for a while. Then, the solvent was evaporated under reduced pressure and washed with diethylether to obtain 20 mg of 1-(3-chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl]carbamoyl}pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 mL
Type
solvent
Reaction Step One

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